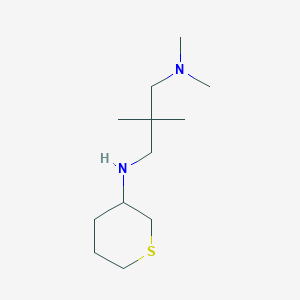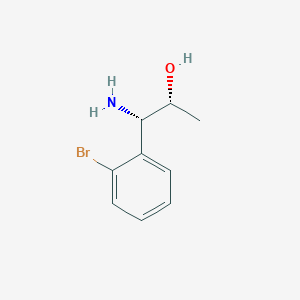
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound features a unique structure that includes a prop-2-yn-1-yl group, a bromine atom, an ethoxy group, and a fluorobenzyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate typically involves multiple steps, starting from readily available starting materials. One common approach is to first prepare the benzoate core by esterification of 3-bromo-5-ethoxy-4-hydroxybenzoic acid with prop-2-yn-1-ol. This reaction is usually carried out in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid under reflux conditions .
Next, the fluorobenzyl group is introduced via a nucleophilic substitution reaction. This step involves reacting the intermediate ester with 2-fluorobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can undergo various chemical reactions, including:
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, osmium tetroxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution: Nucleophiles like amines, thiols, and bases such as potassium carbonate or sodium hydride.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of the corresponding hydrogenated product.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Prop-2-yn-1-yl 3-bromo-5-ethoxy-4-((2-fluorobenzyl)oxy)benzoate can be compared with other similar compounds such as:
Prop-2-yn-1-yl benzoate: Lacks the bromine, ethoxy, and fluorobenzyl groups, making it less versatile in chemical reactions.
3-bromo-5-ethoxy-4-hydroxybenzoic acid: Lacks the prop-2-yn-1-yl and fluorobenzyl groups, limiting its applications in synthesis.
2-fluorobenzyl bromide: A simpler molecule used as a reagent in the synthesis of more complex compounds.
The unique combination of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C19H16BrFO4 |
|---|---|
Peso molecular |
407.2 g/mol |
Nombre IUPAC |
prop-2-ynyl 3-bromo-5-ethoxy-4-[(2-fluorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C19H16BrFO4/c1-3-9-24-19(22)14-10-15(20)18(17(11-14)23-4-2)25-12-13-7-5-6-8-16(13)21/h1,5-8,10-11H,4,9,12H2,2H3 |
Clave InChI |
JPDWOBZLMZZXQQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C(=O)OCC#C)Br)OCC2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Ethoxy-7-azaspiro[3.5]nonan-1-ol](/img/structure/B15232250.png)

![tert-Butyl((3aS,6aR)-tetrahydro-1H-furo[3,4-c]pyrrol-3a(3H)-yl)carbamate](/img/structure/B15232258.png)





![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)

![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

